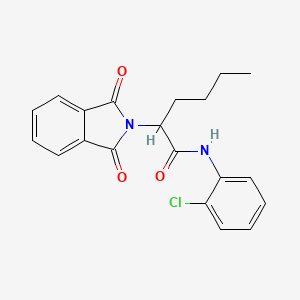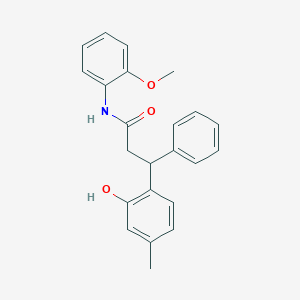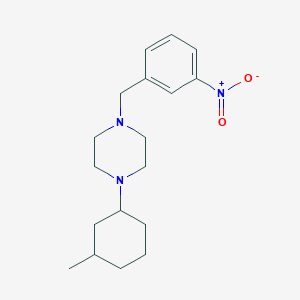
N-(2-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
Übersicht
Beschreibung
N-(2-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide, also known as MLN4924, is a small molecule inhibitor that has been found to have potential therapeutic applications in cancer treatment. This compound was first discovered in 2009 and has since been the subject of extensive scientific research.
Wirkmechanismus
N-(2-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide works by inhibiting the activity of NAE, which is involved in the activation of the NEDD8 protein. NEDD8 is a small ubiquitin-like protein that plays a key role in the regulation of protein degradation and cell cycle progression. By inhibiting the activity of NAE, this compound disrupts the normal function of NEDD8 and leads to the accumulation of damaged proteins within the cell. This ultimately results in cell death.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the growth of tumors in animal models. In addition, this compound has been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been found to be effective against a range of cancer types, making it a useful tool for studying cancer biology. However, this compound also has some limitations. It is a potent inhibitor that can have off-target effects, which can complicate the interpretation of experimental results. In addition, the complex synthesis process and high cost of this compound can make it difficult for some labs to obtain and use.
Zukünftige Richtungen
There are several future directions for research on N-(2-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide. One area of focus is the development of more potent and selective inhibitors of NAE. This could lead to the development of more effective cancer treatments with fewer side effects. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. This could help to identify patients who are most likely to benefit from this treatment. Finally, there is also interest in exploring the use of this compound in combination with other cancer treatments to enhance their efficacy.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide has been found to have potential therapeutic applications in cancer treatment. It works by inhibiting the activity of NEDD8-activating enzyme (NAE), which is involved in the regulation of cell cycle progression and DNA damage response. This compound has been found to be effective against a range of cancer types, including leukemia, breast cancer, and prostate cancer.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-2-3-12-17(18(24)22-16-11-7-6-10-15(16)21)23-19(25)13-8-4-5-9-14(13)20(23)26/h4-11,17H,2-3,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATWXEZMDPFCBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC1=CC=CC=C1Cl)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(dimethylamino)benzyl]-N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(2-methoxyphenyl)propyl]acetamide](/img/structure/B3940686.png)
![4-[11-(4-fluorophenyl)-3-(3-nitrophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B3940696.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine oxalate](/img/structure/B3940698.png)
![4-(4-fluorophenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3940705.png)
![1-allyl-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3940713.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine](/img/structure/B3940730.png)


![2-methyl-5-oxo-4-(3-thienyl)-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3940746.png)
![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B3940747.png)
![N-[3-(acetylamino)phenyl]-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3940750.png)
![4-{[2-(acetylamino)ethyl]amino}-3-nitrobenzoic acid](/img/structure/B3940753.png)